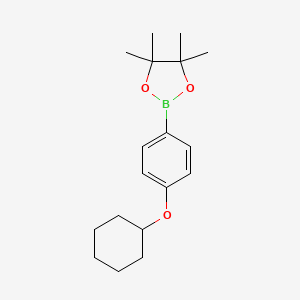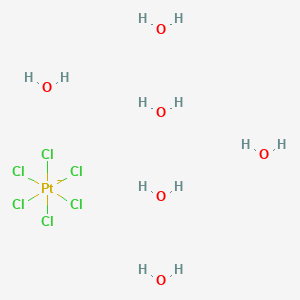![molecular formula C22H15NS B12507563 12-Phenyl-12h-benzo[b]phenothiazine](/img/structure/B12507563.png)
12-Phenyl-12h-benzo[b]phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Phenyl-12H-benzo[b]phenothiazine is a heterocyclic compound with the molecular formula C22H15NS. It is characterized by a fused ring system that includes both benzene and thiazine rings. This compound is known for its unique photophysical and redox properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-Phenyl-12H-benzo[b]phenothiazine typically involves the condensation of appropriate aromatic amines with sulfur-containing reagents. One common method includes the reaction of 2-aminobiphenyl with sulfur in the presence of a catalyst under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 12-Phenyl-12H-benzo[b]phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, substituted phenothiazines, and amines .
Wissenschaftliche Forschungsanwendungen
12-Phenyl-12H-benzo[b]phenothiazine has a wide range of applications in scientific research:
Biology: The compound’s photophysical properties make it useful in studying biological systems and processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its role as an antipsychotic agent.
Wirkmechanismus
The mechanism of action of 12-Phenyl-12H-benzo[b]phenothiazine involves its ability to act as a photoredox catalyst. The compound absorbs visible light, leading to the formation of excited states that can participate in redox reactions. These reactions facilitate the formation of new chemical bonds, making it a valuable tool in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Phenothiazine: Similar in structure but lacks the phenyl group at the 12th position.
10-Phenylphenothiazine: Another derivative with different substitution patterns.
Dibenzo[b,e]thiazine: A related compound with a different ring fusion pattern.
Uniqueness: 12-Phenyl-12H-benzo[b]phenothiazine stands out due to its unique combination of photophysical and redox properties, making it particularly effective as a photoredox catalyst. Its ability to absorb visible light and participate in redox reactions distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C22H15NS |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
12-phenylbenzo[b]phenothiazine |
InChI |
InChI=1S/C22H15NS/c1-2-10-18(11-3-1)23-19-12-6-7-13-21(19)24-22-15-17-9-5-4-8-16(17)14-20(22)23/h1-15H |
InChI-Schlüssel |
NRUUFDHIFMNKPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3SC4=CC5=CC=CC=C5C=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-fluorophenyl)-3-[4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12507481.png)

![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B12507511.png)
![5,7-dihydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chromen-4-one;Sophoricoside](/img/structure/B12507513.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12507543.png)


![(1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucito](/img/structure/B12507557.png)
![(2S)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid](/img/structure/B12507567.png)


![(5-Amino-1,2,4-thiadiazol-3-yl)({[1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]oxy}imino)acetic acid](/img/structure/B12507582.png)

